(4-Benzylpiperazin-1-yl)(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
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Overview
Description
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound that features a piperazine ring, a cyclopropyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reductive amination of a precursor compound with benzylpiperazine, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the isoxazole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE: shares structural similarities with other piperazine and isoxazole derivatives.
N-aryl and N-alkyl piperazine derivatives: Known for their potent antibacterial and antimalarial activities.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)(6-CYCLOPROPYL-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N4O2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C22H24N4O2/c1-15-20-18(13-19(17-7-8-17)23-21(20)28-24-15)22(27)26-11-9-25(10-12-26)14-16-5-3-2-4-6-16/h2-6,13,17H,7-12,14H2,1H3 |
InChI Key |
RPOQPLZRWFTESM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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